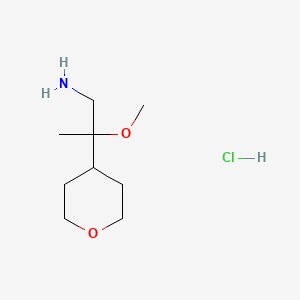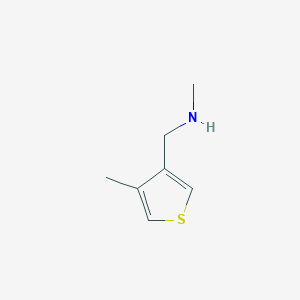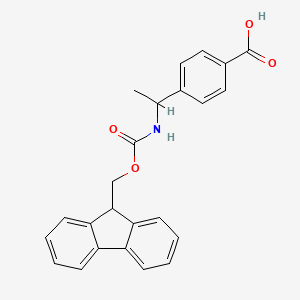![molecular formula C8H14ClNO2 B13623865 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)
4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-azabicyclo[221]heptane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
科学的研究の応用
4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
類似化合物との比較
Similar Compounds
- Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
- 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Uniqueness
4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
4-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8-2-3-9(5-8)4-6(8)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H |
InChIキー |
WAHYHNAFVYEHAK-UHFFFAOYSA-N |
正規SMILES |
CC12CCN(C1)CC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)
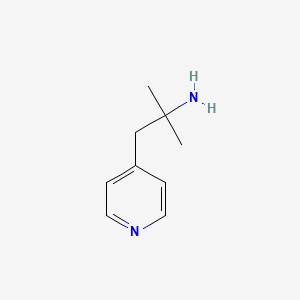
![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)
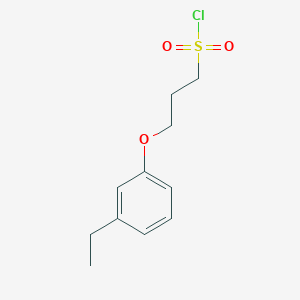
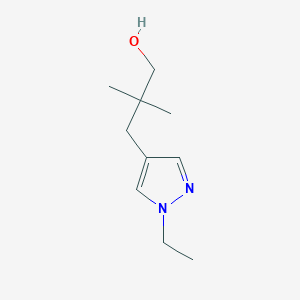
![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)
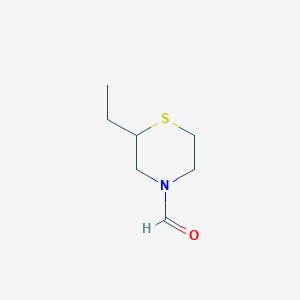
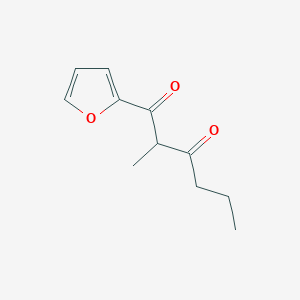
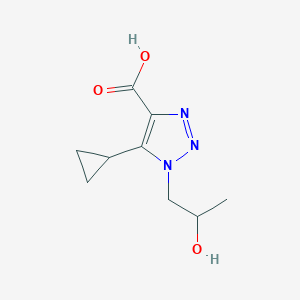
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
